
(R)-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound that features prominently in synthetic organic chemistry. This compound is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amine functionalities during chemical synthesis. The indole moiety in the structure is a significant pharmacophore, making this compound of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps, starting from commercially available starting materials
Introduction of tert-Butoxycarbonyl Groups: This step involves the reaction of the starting amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives.
科学的研究の応用
Chemistry
In synthetic organic chemistry, ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is used as an intermediate in the synthesis of more complex molecules. The Boc groups provide protection for amine functionalities, allowing for selective reactions at other sites on the molecule.
Biology and Medicine
The indole moiety in the compound is a key pharmacophore in many biologically active molecules. This compound can be used in the synthesis of potential drug candidates targeting various biological pathways.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. Its unique structure allows for the exploration of new chemical space in drug discovery.
作用機序
The mechanism of action of ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, the indole moiety can interact with various biological targets, including enzymes and receptors. The Boc groups can be removed under acidic conditions to reveal the active amine functionalities, which can then interact with the target molecules.
類似化合物との比較
Similar Compounds
®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-amino-propanoic acid: Similar structure but lacks one Boc group.
®-3-(1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but lacks one Boc group on the indole ring.
Uniqueness
The presence of two Boc groups in ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid provides enhanced protection for the amine functionalities, allowing for more selective and controlled chemical reactions. This makes it a valuable intermediate in complex synthetic pathways.
特性
分子式 |
C21H28N2O6 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]propanoic acid |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)12-13-7-8-16-14(11-13)9-10-23(16)19(27)29-21(4,5)6/h7-11,15H,12H2,1-6H3,(H,22,26)(H,24,25)/t15-/m1/s1 |
InChIキー |
RJGUEVNZHWEUNL-OAHLLOKOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B13321414.png)
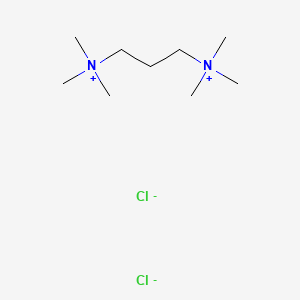
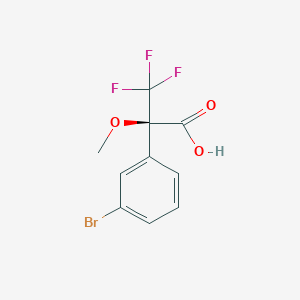
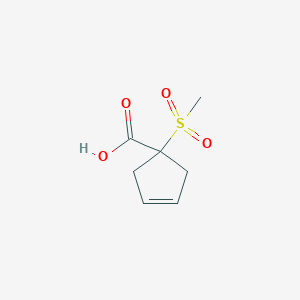

![5-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321443.png)
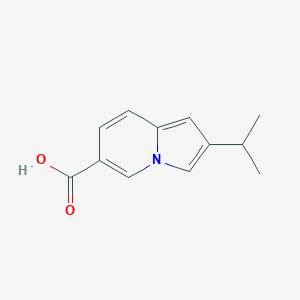


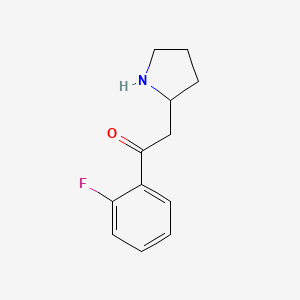
![3-[(Azetidin-1-yl)methyl]benzonitrile](/img/structure/B13321483.png)
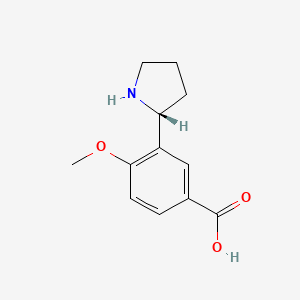
![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13321498.png)
![3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13321503.png)
